Norcocaine (CAS 18717-72-1) is the primary N-demethylated minor metabolite of cocaine, generated in vivo via cytochrome P450 (CYP3A4) oxidative metabolism. Unlike the major hydrolytic metabolites such as benzoylecgonine and ecgonine methyl ester, norcocaine is the only confirmed pharmacologically active metabolite of cocaine, retaining potent monoamine transporter (DAT, SERT, NET) binding affinity. In industrial and academic procurement, it is highly sought after as a critical analytical reference standard for forensic toxicology—specifically for differentiating active drug ingestion from environmental contamination—and as a primary precursor for modeling cocaine-induced hepatotoxicity via its downstream oxidation to norcocaine nitroxide [1].
Substituting norcocaine with the parent compound (cocaine) or its major metabolite (benzoylecgonine) critically compromises both toxicological modeling and forensic validation. In hepatotoxicity assays, administering cocaine introduces high variability due to species- and individual-dependent CYP450 conversion rates (typically only ~5% of cocaine is N-demethylated), whereas direct application of norcocaine isolates the exact toxic mechanism and ensures assay reproducibility [2]. In forensic LC-MS/MS workflows, utilizing only cocaine or benzoylecgonine standards fails to definitively rule out external environmental contamination; the specific detection of norcocaine and its hydroxy-metabolites is required to legally and scientifically prove active systemic metabolism [1].
In comparative lethality studies, norcocaine demonstrates significantly higher direct toxicity than the parent compound. When administered intraperitoneally (i.p.) in murine models, norcocaine exhibits an LD50 of 49.71 mg/kg, compared to 93.0 mg/kg for cocaine. This nearly two-fold increase in toxicity is attributed to norcocaine's role as the obligate intermediate for norcocaine nitroxide, the primary radical species responsible for cocaine-induced hepatocellular necrosis [1].
| Evidence Dimension | Intraperitoneal Lethality (LD50) |
| Target Compound Data | 49.71 mg/kg (Norcocaine) |
| Comparator Or Baseline | 93.0 mg/kg (Cocaine) |
| Quantified Difference | Norcocaine is ~1.87x more lethal (nearly two-fold more toxic) than the parent compound. |
| Conditions | Murine model, intraperitoneal (i.p.) administration. |
Procurement of norcocaine is essential for in vitro and in vivo hepatotoxicity models, as it bypasses the variable CYP3A4-mediated conversion step required when using cocaine.
In forensic hair analysis, distinguishing systemic cocaine use from external surface contamination relies on minor metabolites. Clinical studies show that in actual drug users, norcocaine is systematically incorporated into hair at approximately 1% of the parent cocaine concentration (e.g., mean NCOC 345 pg/mg vs. COC 27,889 pg/mg). Because environmental cocaine contamination lacks this metabolite, establishing a quantitative NCOC/COC ratio using certified norcocaine standards is a critical threshold criteria for forensic laboratories to confirm active ingestion [1].
| Evidence Dimension | Metabolite-to-Parent Ratio in Hair |
| Target Compound Data | ~1% of parent cocaine concentration (Mean 345 pg/mg NCOC) |
| Comparator Or Baseline | 0% in pure environmental cocaine exposure (unless artificially spiked) |
| Quantified Difference | Presence of NCOC definitively separates in vivo metabolism from ex vivo contamination. |
| Conditions | LC-MS/MS analysis of human hair specimens. |
Analytical testing facilities must procure norcocaine reference standards to validate their LC-MS/MS methods against false positives caused by environmental cocaine exposure.
Unlike the major hydrolytic metabolite benzoylecgonine, which is pharmacologically inert, norcocaine retains potent binding affinity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. While benzoylecgonine fails to elicit CNS stimulation, norcocaine binds to the cocaine recognition site and inhibits dopamine uptake with a potency only slightly reduced (approx. 4- to 8-fold less) compared to the parent drug, making it the sole active metabolite capable of crossing the blood-brain barrier and contributing to prolonged neuropharmacological effects [1].
| Evidence Dimension | Pharmacological Activity (Monoamine Transporter Binding) |
| Target Compound Data | Active at DAT, SERT, and NET (inhibits dopamine uptake) |
| Comparator Or Baseline | Benzoylecgonine (Pharmacologically inert at monoamine transporters) |
| Quantified Difference | Norcocaine retains CNS stimulant properties, whereas the major metabolite (>50% conversion) does not. |
| Conditions | In vitro receptor binding and dopamine uptake assays. |
Neuropharmacology researchers investigating the prolonged psychoactive effects of cocaine metabolism must select norcocaine over the more abundant benzoylecgonine to accurately model CNS activity.
Driven by its unique presence as an in vivo oxidative metabolite (at ~1% of parent cocaine levels), norcocaine is a mandatory analytical reference standard for forensic and clinical laboratories. It is used to calibrate LC-MS/MS equipment to calculate NCOC/COC ratios, definitively distinguishing systemic drug ingestion from environmental hair contamination [1].
Because norcocaine is nearly twice as toxic as cocaine (LD50 49.71 mg/kg vs 93.0 mg/kg) and serves as the direct precursor to the hepatotoxic norcocaine nitroxide radical, it is the preferred compound for liver toxicity assays. Procuring norcocaine allows researchers to bypass the highly variable, species-dependent CYP3A4 N-demethylation step required when using parent cocaine, ensuring reproducible hepatocellular necrosis models [2].
As the only confirmed pharmacologically active metabolite of cocaine, norcocaine is utilized in neuropharmacology to study prolonged monoamine transporter (DAT, SERT, NET) blockade. It is uniquely suited for assays where major metabolites like benzoylecgonine fail due to their lack of CNS activity, enabling accurate mapping of post-metabolism dopaminergic responses[3].
Acute Toxic;Irritant;Health Hazard